molecular formula C12H14N2O4 B12857671 (S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid CAS No. 473734-10-0

(S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12857671
CAS No.: 473734-10-0
M. Wt: 250.25 g/mol
InChI Key: GRINWTLRIMQPGZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring attached to a benzoyl group with amino and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-amino-2-hydroxybenzoic acid and pyrrolidine-2-carboxylic acid.

    Coupling Reaction: The key step involves coupling the benzoyl group to the pyrrolidine ring. This can be achieved using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Chiral Resolution: The chiral center at the pyrrolidine ring can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).

    Reduction: The amino group can undergo reduction to form an amine using hydrogenation or metal hydrides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Drug Development: Investigated as a potential lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.

Industry

    Material Science: Used in the development of new materials with specific chiral properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The amino and hydroxy groups facilitate hydrogen bonding and electrostatic interactions with target proteins, influencing their activity.

Properties

CAS No.

473734-10-0

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(2S)-1-(3-amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H14N2O4/c13-8-4-1-3-7(10(8)15)11(16)14-6-2-5-9(14)12(17)18/h1,3-4,9,15H,2,5-6,13H2,(H,17,18)/t9-/m0/s1

InChI Key

GRINWTLRIMQPGZ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=C(C(=CC=C2)N)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=C(C(=CC=C2)N)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.